molecular formula C6H3F11O3S B1426792 2,2-Difluoroethyl nonafluorobutanesulfonate CAS No. 1036375-28-6

2,2-Difluoroethyl nonafluorobutanesulfonate

Cat. No.: B1426792
CAS No.: 1036375-28-6
M. Wt: 364.14 g/mol
InChI Key: SDJUPHWJHCYGLN-UHFFFAOYSA-N
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Description

2,2-Difluoroethyl nonafluorobutanesulfonate is a fluorinated organic compound known for its unique chemical and biological properties. It is a sulfonate ester that contains two fluorine atoms and a nonafluorobutanesulfonyl group attached to an ethyl group. This compound has garnered attention in various fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoroethyl nonafluorobutanesulfonate typically involves the reaction of 2,2-difluoroethanol with nonafluorobutanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoroethyl nonafluorobutanesulfonate undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonate group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Electrophilic addition: The compound can participate in electrophilic addition reactions due to the presence of the electron-withdrawing fluorine atoms.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols.

    Electrophilic addition: Reagents such as halogens and acids can be used under mild conditions to facilitate the addition reactions.

Major Products Formed

The major products formed from these reactions include substituted ethyl derivatives where the sulfonate group is replaced by the nucleophile or the electrophile added to the ethyl group .

Scientific Research Applications

2,2-Difluoroethyl nonafluorobutanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing fluorinated groups into molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in drug design and development, particularly in the creation of fluorinated pharmaceuticals with improved metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2,2-Difluoroethyl nonafluorobutanesulfonate exerts its effects involves the formation of stable complexes with nucleophiles. The electron-withdrawing fluorine atoms increase the acidity of the α-proton, enhancing the compound’s reactivity towards nucleophiles. This allows for selective modification of biological molecules and the creation of stable bioisosteres for various pharmacophores .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(fluorosulfonyl)acetic acid methyl ester
  • 2,2-Difluoroethyl trifluoromethanesulfonate

Uniqueness

2,2-Difluoroethyl nonafluorobutanesulfonate is unique due to its combination of two fluorine atoms and a nonafluorobutanesulfonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable reagent in various scientific and industrial applications .

Properties

IUPAC Name

2,2-difluoroethyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F11O3S/c7-2(8)1-20-21(18,19)6(16,17)4(11,12)3(9,10)5(13,14)15/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJUPHWJHCYGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F11O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20895713
Record name 2,2-Difluoroethyl nonafluorobutane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036375-28-6
Record name 2,2-Difluoroethyl nonafluorobutane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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